Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane
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Overview
Description
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is an organoaluminum compound with the molecular formula C24H39Al. This compound is characterized by the presence of three 2-(cyclohex-3-en-1-yl)ethyl groups attached to an aluminum atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane typically involves the reaction of 4-vinylcyclohexene with triisobutylaluminum in the presence of hydrogen gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the 2-(cyclohex-3-en-1-yl)ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas and other reducing agents are used.
Substitution: Various halides and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .
Scientific Research Applications
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane involves its interaction with molecular targets and pathways within a given system. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical processes .
Comparison with Similar Compounds
- Tris[2-(3-cyclohexen-1-yl)ethyl]aluminum
- Tris(2-cyclohex-3-enyl-ethyl)-aluminum
Comparison: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is unique due to its specific structure and the presence of 2-(cyclohex-3-en-1-yl)ethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar organoaluminum compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
978-70-1 |
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Molecular Formula |
C24H39Al |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tris(2-cyclohex-3-en-1-ylethyl)alumane |
InChI |
InChI=1S/3C8H13.Al/c3*1-2-8-6-4-3-5-7-8;/h3*3-4,8H,1-2,5-7H2; |
InChI Key |
IWGNRMBKZYXSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CC[Al](CCC2CCC=CC2)CCC3CCC=CC3 |
Origin of Product |
United States |
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